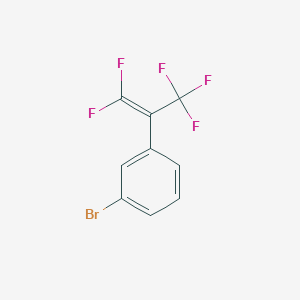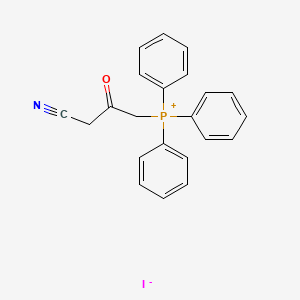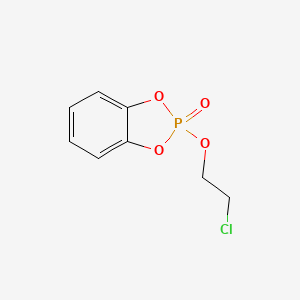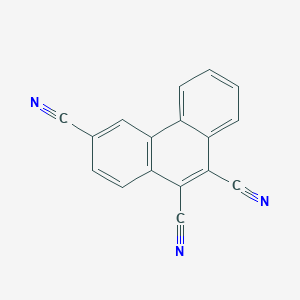
4-Bromohexanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromohexanoyl chloride is an organic compound with the molecular formula C6H10BrClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical derivatives.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromohexanoyl chloride can be synthesized through the reaction of hexanoic acid with thionyl chloride, followed by bromination. The process involves the following steps :
Conversion of Hexanoic Acid to Hexanoyl Chloride: Hexanoic acid is reacted with thionyl chloride (SOCl2) in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions to produce hexanoyl chloride.
Bromination: The hexanoyl chloride is then treated with N-bromosuccinimide (NBS) in the presence of a catalyst such as hydrogen bromide (HBr). The reaction mixture is heated to facilitate the bromination process, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 4-Bromohexanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce 4-bromohexanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-Bromohexanoic Acid: Formed by hydrolysis.
科学研究应用
4-Bromohexanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-bromohexanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
4-Bromobutyryl Chloride: Similar in structure but with a shorter carbon chain.
6-Bromohexanoyl Chloride: Similar but with the bromine atom positioned differently on the carbon chain.
Hexanoyl Chloride: Lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness: 4-Bromohexanoyl chloride is unique due to the presence of both the acyl chloride and bromine functional groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs .
属性
CAS 编号 |
61222-83-1 |
|---|---|
分子式 |
C6H10BrClO |
分子量 |
213.50 g/mol |
IUPAC 名称 |
4-bromohexanoyl chloride |
InChI |
InChI=1S/C6H10BrClO/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3 |
InChI 键 |
IRRPCVGEZFKKQH-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCC(=O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)

![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)

![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)

![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)


